methyl 4-((2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate
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Overview
Description
Methyl 4-((2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring, which is a fused bicyclic structure consisting of benzene and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation reactions using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the benzimidazole derivative with methyl 4-bromobenzoate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the benzimidazole ring or the ester group.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the ester group using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 4-((2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its benzimidazole core.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 4-((2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity. The methylsulfonyl group can enhance the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(1H-imidazol-1-yl)benzoate: This compound lacks the methylsulfonyl group but shares the benzimidazole core.
Methyl 4-(trifluoromethyl)benzoate: This compound has a trifluoromethyl group instead of the methylsulfonyl group.
Methyl 4-nitrobenzoate: This compound contains a nitro group instead of the benzimidazole core.
Uniqueness
Methyl 4-((2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate is unique due to the presence of both the benzimidazole core and the methylsulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 4-[(2-methylsulfonylbenzimidazol-1-yl)methyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-23-16(20)13-9-7-12(8-10-13)11-19-15-6-4-3-5-14(15)18-17(19)24(2,21)22/h3-10H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFPNRPHZFWIKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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